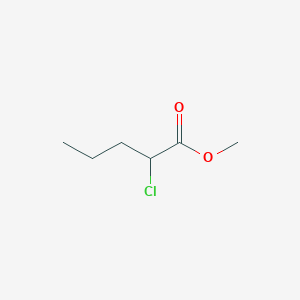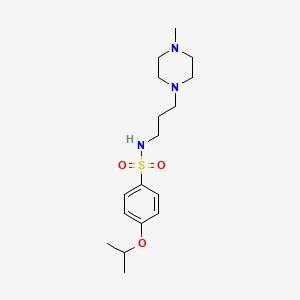
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The unique structure of this compound, which includes a p-isopropoxy group and a 4-methylpiperazinyl moiety, contributes to its specific chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- typically involves multiple steps. One common method includes the reaction of p-isopropoxybenzenesulfonyl chloride with N-(3-aminopropyl)-4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide nitrogen or the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the benzenesulfonamide moiety.
Reduction: Reduced forms of the piperazine ring or the sulfonamide group.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase.
Medicine: Investigated for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase. The p-isopropoxy group and the 4-methylpiperazinyl moiety interact with the active site of the enzyme, blocking its activity. This inhibition can lead to various biological effects, including the reduction of tumor growth in cancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: A simpler analog without the p-isopropoxy and piperazine groups.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the p-isopropoxy and piperazine moieties.
Uniqueness
Benzenesulfonamide, p-isopropoxy-N-(3-(4-methylpiperazinyl)propyl)- is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. The combination of the p-isopropoxy group and the 4-methylpiperazinyl moiety makes it a valuable compound for targeted enzyme inhibition and potential therapeutic applications.
Propriétés
Numéro CAS |
32411-00-0 |
|---|---|
Formule moléculaire |
C17H29N3O3S |
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
N-[3-(4-methylpiperazin-1-yl)propyl]-4-propan-2-yloxybenzenesulfonamide |
InChI |
InChI=1S/C17H29N3O3S/c1-15(2)23-16-5-7-17(8-6-16)24(21,22)18-9-4-10-20-13-11-19(3)12-14-20/h5-8,15,18H,4,9-14H2,1-3H3 |
Clé InChI |
WPPVIGJBYQHIJT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


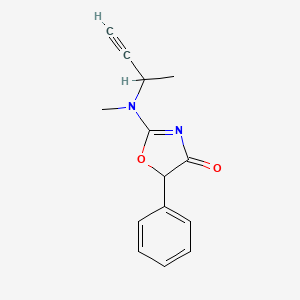
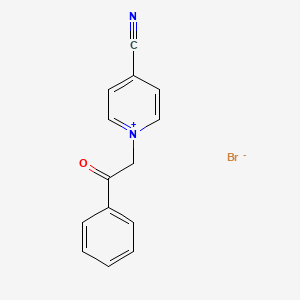
![1-Ethenoxy-4-[1-(4-ethenoxyphenyl)cyclohexyl]benzene](/img/structure/B14687802.png)
![3-Buten-2-one, 4-[(difluoroboryl)oxy]-4-phenyl-](/img/structure/B14687810.png)
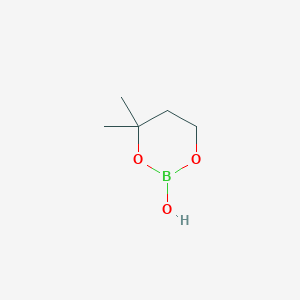
![7-tert-Butyl-10-oxadispiro[2.0.5~4~.1~3~]decane](/img/structure/B14687828.png)

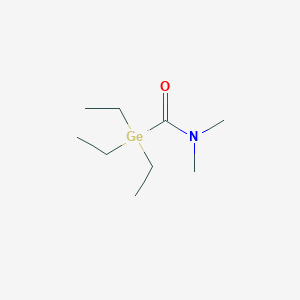
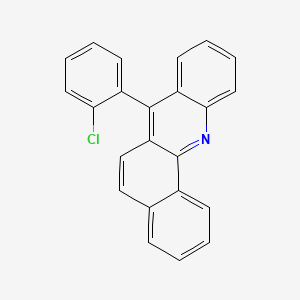
![Propanedioic acid, [[4-(trifluoromethyl)phenyl]methyl]-, diethyl ester](/img/structure/B14687852.png)
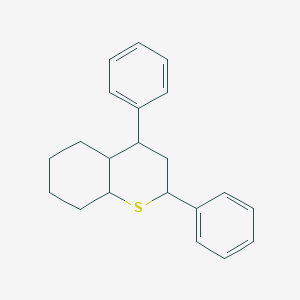
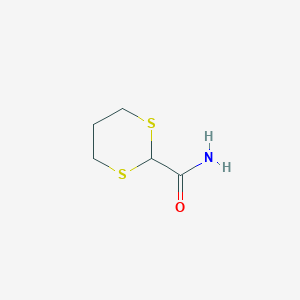
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
